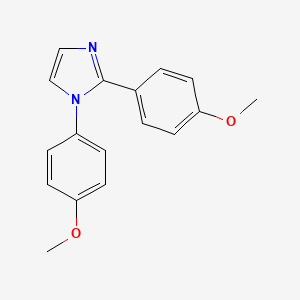
1,2-bis(4-methoxyphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-methoxyphenyl)-1H-imidazole is an organic compound characterized by the presence of two methoxyphenyl groups attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methoxyphenyl)-1H-imidazole can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with glyoxal, followed by cyclization with ammonium acetate. The reaction typically occurs under reflux conditions in ethanol, yielding the desired imidazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 1,2-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes, while its anticancer effects are linked to the induction of apoptosis in cancer cells through the modulation of signaling pathways like NF-κB and Nrf2 .
Comparación Con Compuestos Similares
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Shares the methoxyphenyl groups but differs in the core structure.
1,2-Bis(4-methoxyphenyl)ethyne: Contains a triple bond instead of the imidazole ring.
1,2-Bis(4-methoxyphenyl)disulfane: Features a disulfide linkage instead of the imidazole ring.
Uniqueness: 1,2-Bis(4-methoxyphenyl)-1H-imidazole stands out due to its imidazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with distinct electronic properties.
Propiedades
Número CAS |
852525-37-2 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
1,2-bis(4-methoxyphenyl)imidazole |
InChI |
InChI=1S/C17H16N2O2/c1-20-15-7-3-13(4-8-15)17-18-11-12-19(17)14-5-9-16(21-2)10-6-14/h3-12H,1-2H3 |
Clave InChI |
FYBRCHQDFZRMCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


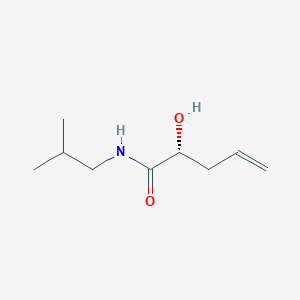
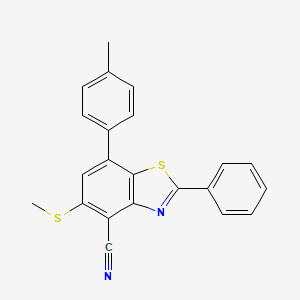
![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)
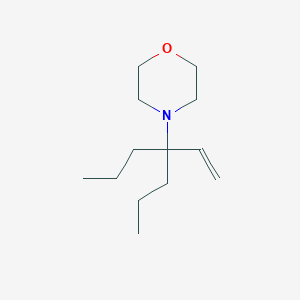
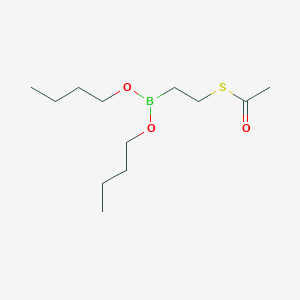
![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
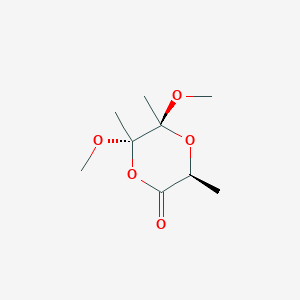
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)
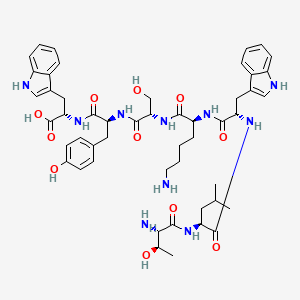
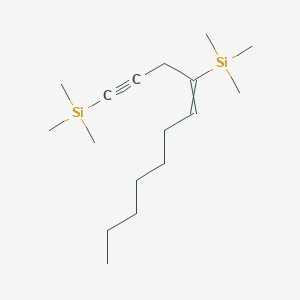
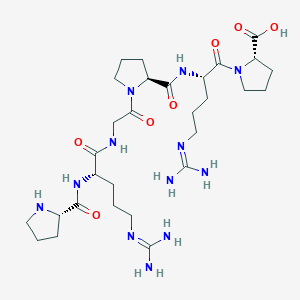
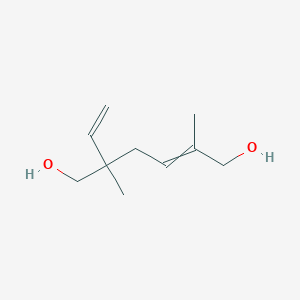
![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
